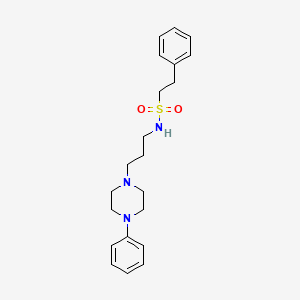

2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide, also known as PEPD or TASP0433864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic uses.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

The unusual reactivity of ethanesulfonic acid derivatives, such as 2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide, has led to the development of efficient synthesis methods for E-arylethenesulfonamides, highlighting their significant role in chemical and pharmaceutical fields. This includes novel one-pot, two-step procedures starting from 1-hydroxy-1-arylalkanes, emphasizing the importance of these compounds in synthetic chemistry due to their easy availability and straightforward synthesis processes (Aramini et al., 2003).

Enzyme Inhibition for Therapeutic Applications

Studies on compounds structurally related to this compound have shown significant inhibitory effects on carbonic anhydrase I and II, with implications for therapeutic applications in conditions where enzyme modulation is beneficial. These findings demonstrate the potential of such compounds in medical chemistry, especially in designing new drugs with improved efficacy and specificity (Gul et al., 2016).

Pharmacological Studies and Receptor Agonism

The pharmacological profile of similar compounds has been explored, revealing their agonist properties at specific receptor subtypes, which is crucial for developing targeted therapies. For instance, N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide demonstrates selective agonist activity at the α1A-adrenoceptor subtype with potential applications in treating stress urinary incontinence, highlighting the diverse therapeutic potentials of these molecules (Buckner et al., 2002).

Antimicrobial and Anticonvulsant Properties

Further research into the chemical derivatives of ethanesulfonamides has uncovered their antimicrobial properties, providing a foundation for the development of new antibiotics. Moreover, the anticonvulsant activity of hybrid compounds derived from ethanesulfonamides points towards their potential use in epilepsy treatment, expanding the therapeutic applications of these compounds (Merugu et al., 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses, playing a crucial role in memory and cognition .

Mode of Action

This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a significant role in learning and memory. By preventing the breakdown of acetylcholine, the compound potentially enhances the signaling in this pathway, which could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Result of Action

The result of the compound’s action would likely be an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission. This could potentially improve cognitive function and memory, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease .

Propriétés

IUPAC Name |

2-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c25-27(26,19-12-20-8-3-1-4-9-20)22-13-7-14-23-15-17-24(18-16-23)21-10-5-2-6-11-21/h1-6,8-11,22H,7,12-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROXLUODUBKBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine](/img/structure/B2882795.png)

![2-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2882797.png)

![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2882798.png)

![4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate](/img/structure/B2882804.png)

![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B2882807.png)

![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2882812.png)

![1-(2,4-Dichlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2882814.png)